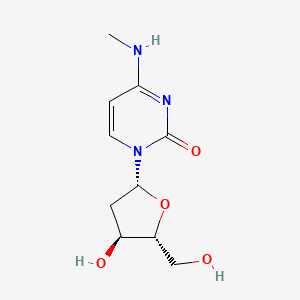

N(3)-Methyl-2'-deoxycytidine

Descripción general

Descripción

N(3)-Methyl-2'-deoxycytidine, also known as this compound, is a useful research compound. Its molecular formula is C10H15N3O4 and its molecular weight is 241.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N(3)-Methyl-2'-deoxycytidine (N3-methyl-dC) is a nucleoside analog that has garnered attention due to its potential biological activities, particularly in the context of epigenetics and cancer research. This article delves into the compound's biological activity, summarizing key findings from diverse sources, including case studies and research data.

N3-methyl-dC is a derivative of 2'-deoxycytidine where a methyl group is attached to the nitrogen at position 3 of the cytosine base. This modification can influence DNA methylation patterns, thereby affecting gene expression and cellular processes. The compound's mechanism primarily involves interference with DNA methyltransferases (DNMTs), which are crucial for maintaining DNA methylation and epigenetic regulation.

Biological Activity Overview

- Inhibition of DNA Methylation :

- Induction of Apoptosis :

- Gene Expression Modulation :

Table 1: Summary of Case Studies on this compound

Detailed Findings from Selected Studies

- Study A : In prostate cancer cell lines treated with N3-methyl-dC at concentrations ranging from 10 nM to 500 nM, significant induction of apoptosis was observed at higher concentrations, correlating with decreased DNMT activity and increased expression of apoptosis-related genes like FAS and CD44 .

- Study B : Research on leukemia cells demonstrated that low doses (5-20 nM) led to substantial hypomethylation, facilitating the reactivation of tumor suppressor genes such as p15 . This suggests that N3-methyl-dC may be effective in reversing epigenetic silencing in hematological malignancies.

- Study C : In breast cancer models, concentrations between 50 nM and 250 nM resulted in growth arrest and notable morphological changes indicative of apoptosis. The study highlighted the potential for N3-methyl-dC as a therapeutic agent in solid tumors .

Aplicaciones Científicas De Investigación

Understanding DNA Methylation Patterns

N3-Me-dC serves as a valuable tool for studying DNA methylation, an essential epigenetic modification that influences gene expression. Researchers incorporate N3-Me-dC into synthetic DNA or modify existing DNA to investigate the activity of DNA methyltransferases (DNMTs) and demethylases. By monitoring the incorporation of N3-Me-dC, scientists can assess the specificity and efficiency of these enzymes, which are crucial for maintaining genomic stability and regulating gene expression.

Investigating DNA Repair Mechanisms

N3-Me-dC has been shown to interact with proteins involved in DNA repair processes. Its incorporation into DNA can hinder the recognition and binding of repair enzymes, leading to an accumulation of mutations. Studies have indicated that N3-Me-dC influences various biological processes by altering how these proteins interact with damaged DNA. This property makes it a critical compound for research into the mechanisms of DNA damage and repair.

Role in Cancer Research

The implications of N3-Me-dC in cancer biology are profound. Methylation patterns are often disrupted in cancer cells, contributing to tumorigenesis. By using N3-Me-dC, researchers can explore how altered methylation affects gene expression and cellular behavior in cancerous tissues. For instance, studies have linked the presence of N3-Me-dC to increased susceptibility to DNA damage, which may promote carcinogenesis under certain conditions.

Comparative Analysis with Other Methylated Nucleosides

To better understand the uniqueness of N3-Me-dC, it is helpful to compare it with other methylated nucleosides:

| Compound Name | Structure/Modification | Biological Significance |

|---|---|---|

| 5-Methyl-2'-deoxycytidine | Methyl group at C5 position | Involved in gene regulation and epigenetics |

| 5-Hydroxymethyl-2'-deoxycytidine | Hydroxymethyl group at C5 | Biomarker for cancer; involved in demethylation |

| 5-Aza-2'-deoxycytidine | Azole substitution at C5 | Used in cancer therapy; inhibits DNA methyltransferase |

| 3-Methyl-2'-deoxyuridine | Methyl group at C3 position | Analogous effects on RNA stability and function |

| N(3)-Methyl-2'-deoxycytidine | Methyl group at N(3) position | Unique influence on reactivity and biological interactions |

N3-Me-dC's specific modification at the N(3) position differentiates it from other compounds, particularly regarding its effects on DNA stability and interaction with cellular proteins.

Case Study 1: Monitoring DNMT Activity

In a study focused on DNMT activity, researchers incorporated N3-Me-dC into synthetic oligonucleotides to observe its effect on enzyme kinetics. The results demonstrated that the presence of N3-Me-dC significantly altered the binding affinity of DNMTs, providing insights into how methylation patterns are established and maintained in cells.

Case Study 2: Cancer Cell Response to Genotoxic Stress

Another investigation examined how cancer cells respond to genotoxic stress when exposed to N3-Me-dC. The study found that cells with higher levels of incorporated N3-Me-dC exhibited increased DNA damage markers, suggesting that this compound could be used as a biomarker for assessing cellular responses to treatments that induce DNA damage.

Análisis De Reacciones Químicas

Hydrolysis Pathways

m3dC undergoes two primary hydrolytic reactions under physiological conditions: deamination and depyrimidination (Figure 1).

Deamination

-

Reaction : Deamination converts m3dC to N(3)-methyl-2'-deoxythymidine (m3dT) via replacement of the exocyclic amino group with a keto group.

-

Mechanism : Protonation at N3 destabilizes the cytosine ring, accelerating deamination. The reaction follows first-order kinetics and is pH-dependent .

-

Kinetics :

Condition Half-life (h) Rate Enhancement vs. Native dC pH 7.4, 37°C 406 4,000× pH 5.0, 37°C 24 18,000×

Depyrimidination

-

Reaction : Cleavage of the glycosidic bond produces an abasic site and free N(3)-methylcytosine.

-

Kinetics :

Condition Half-life (h) pH 7.4, 37°C 7,700 pH 5.0, 37°C 1,200

Deamination dominates over depyrimidination by a factor of ~20 under physiological conditions .

Alkylation Stability

The N3-methyl group alters susceptibility to further alkylation compared to unmodified deoxycytidine:

Reactivity with Epoxides

In reactions with epoxides (e.g., trichloropropylene oxide), m3dC shows reduced reactivity at N3 due to steric hindrance. Instead, alkylation shifts to the O2 or N4 positions :

| Epoxide | Primary Reaction Site | Product Stability (t₁/₂, h) |

|---|---|---|

| Propylene oxide | O2 | 12 |

| Epichlorohydrin | N4 | 48 |

| Trichloropropylene oxide | O2 | 8 |

m3dC itself remains stable under mild alkaline conditions (pH 9, 25°C) but degrades rapidly in strong acids (pH < 3) .

Thermodynamic Parameters

Activation energies and thermodynamic constants for m3dC hydrolysis were determined via Arrhenius analysis :

| Parameter | Deamination | Depyrimidination |

|---|---|---|

| ΔH‡ (kJ/mol) | 92.4 ± 3.1 | 85.7 ± 2.8 |

| ΔS‡ (J/mol·K) | −34.2 ± 9.7 | −41.6 ± 8.3 |

| Eₐ (kJ/mol) | 89.7 ± 2.5 | 82.3 ± 2.1 |

These values indicate that deamination is enthalpically driven, while depyrimidination is entropy-dominated.

Structural Characterization

Key techniques for identifying m3dC and its reaction products include:

Biological Implications

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-11-8-2-3-13(10(16)12-8)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,14-15H,4-5H2,1H3,(H,11,12,16)/t6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYQNXJGNKQOQK-LKEWCRSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177423 | |

| Record name | N(3)-Methyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22882-02-6 | |

| Record name | N(3)-Methyl-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022882026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(3)-Methyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.